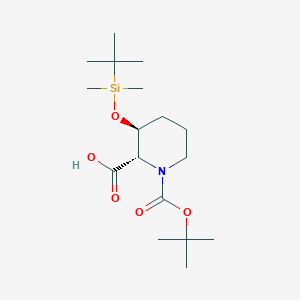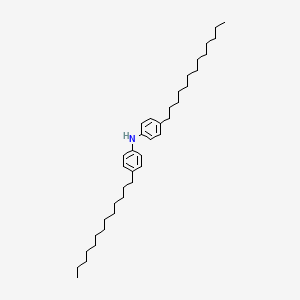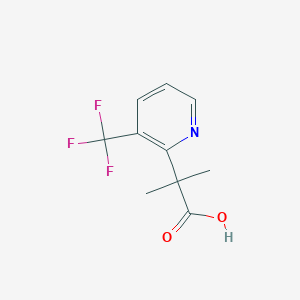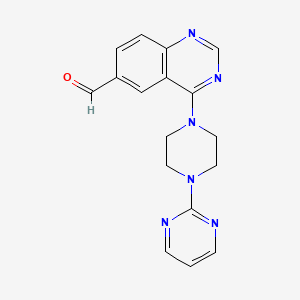
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core substituted with a pyrimidinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a quinazoline derivative is reacted with a pyrimidinyl-piperazine under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-ol: Similar structure but with a butanol group instead of an aldehyde.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine dihydrochloride: Contains an amine group and is used in different chemical contexts.
Uniqueness
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
648449-26-7 |
|---|---|
Molecular Formula |
C17H16N6O |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C17H16N6O/c24-11-13-2-3-15-14(10-13)16(21-12-20-15)22-6-8-23(9-7-22)17-18-4-1-5-19-17/h1-5,10-12H,6-9H2 |
InChI Key |
XYFAOBQDODWYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=C(C=C3)C=O)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


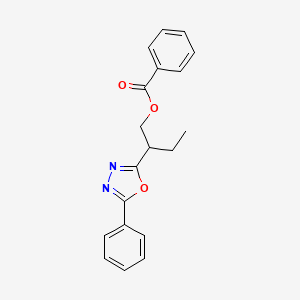
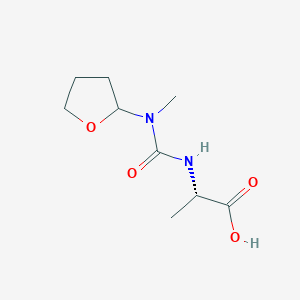
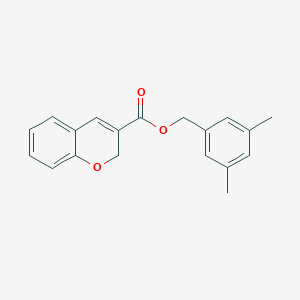
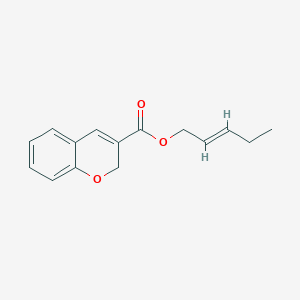
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)
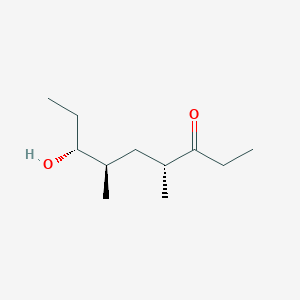

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)

